(E)-methyl 4-(((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)carbamoyl)benzoate
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Description
(E)-methyl 4-(((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C22H24N2O5 and its molecular weight is 396.443. The purity is usually 95%.
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Biological Activity
(E)-Methyl 4-(((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)carbamoyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. Its unique structure, which includes a furan ring, a piperidine moiety, and a carbamate functional group, suggests it may interact with various biological targets, making it a candidate for further pharmacological exploration.
Chemical Structure and Properties
The molecular formula of this compound is C18H21N3O4, with a molecular weight of approximately 347.4 g/mol. The compound exhibits multiple functional groups that can facilitate interactions with biological systems.
Property | Value |
---|---|
Molecular Formula | C18H21N3O4 |
Molecular Weight | 347.4 g/mol |
Structural Features | Furan ring, Piperidine moiety, Carbamate group |
The biological activity of this compound is hypothesized to arise from its ability to interact with specific enzymes or receptors. The furan ring and carbamate moiety can form hydrogen bonds and hydrophobic interactions with the active sites of target proteins, potentially leading to inhibition or modulation of their activities. The precise mechanisms depend on the specific biological context being investigated.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing piperidine and furan rings possess antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in several studies. For example, derivatives of piperidine have been shown to inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmission . The inhibitory activity can be quantified using IC50 values, which indicate the concentration required to inhibit 50% of the enzyme's activity.
Compound | Target Enzyme | IC50 (µM) |
---|---|---|
Example Compound A | Acetylcholinesterase | 2.14 ± 0.003 |
Example Compound B | Urease | 1.13 ± 0.003 |
Case Studies
- Antibacterial Screening : A study synthesized various piperidine derivatives and evaluated their antibacterial efficacy. The results indicated moderate to strong activity against selected bacterial strains, suggesting that structural modifications could enhance biological activity .
- Enzyme Inhibition Assays : A series of compounds based on the piperidine scaffold were tested for their ability to inhibit urease and AChE. The most active compounds demonstrated IC50 values significantly lower than standard reference inhibitors, indicating their potential as therapeutic agents .
Properties
IUPAC Name |
methyl 4-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-28-22(27)18-6-4-17(5-7-18)21(26)23-15-16-10-12-24(13-11-16)20(25)9-8-19-3-2-14-29-19/h2-9,14,16H,10-13,15H2,1H3,(H,23,26)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKORRHNXOIOKG-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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